EPZ020411 盐酸盐

描述

科学研究应用

EPZ020411 (盐酸盐) 有多种科学研究应用:

作用机制

生化分析

Biochemical Properties

EPZ020411 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of protein arginine methyltransferase 6. This enzyme is involved in the methylation of arginine residues on histone and non-histone proteins, which can affect gene expression and protein function. EPZ020411 hydrochloride has been shown to decrease the methylation of histone H3 at arginine 2 (H3R2) in A375 cells, a melanoma cell line . This inhibition is dose-dependent and highlights the compound’s specificity for PRMT6 over other protein arginine methyltransferases such as PRMT1 and PRMT8 . By inhibiting PRMT6, EPZ020411 hydrochloride can modulate the expression of genes involved in various cellular processes, including cell proliferation and apoptosis .

Cellular Effects

EPZ020411 hydrochloride has been observed to exert significant effects on various cell types and cellular processes. In glioblastoma cells, the inhibition of PRMT6 by EPZ020411 hydrochloride reduces cell migration, invasion, and epithelial-mesenchymal transition (EMT) via the Wnt-β-catenin pathway . Additionally, EPZ020411 hydrochloride has been shown to decrease neomycin- and cisplatin-induced apoptosis in cochlear hair cells, thereby increasing cell survival . These effects suggest that EPZ020411 hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying cancer and other diseases.

Molecular Mechanism

The molecular mechanism of EPZ020411 hydrochloride involves its selective inhibition of PRMT6. By binding to the active site of PRMT6, EPZ020411 hydrochloride prevents the methylation of arginine residues on target proteins . This inhibition leads to a decrease in the methylation of histone H3 at arginine 2, which can alter chromatin structure and gene expression . Additionally, EPZ020411 hydrochloride has been shown to reduce the expression of β-catenin, vimentin, and N-cadherin while increasing the expression of phosphorylated β-catenin and E-cadherin, thereby inhibiting the Wnt-β-catenin pathway and EMT in glioblastoma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of EPZ020411 hydrochloride have been observed to change over time. The compound has been shown to decrease H3R2 methylation in A375 cells in a dose-dependent manner over a 24-hour period . Additionally, EPZ020411 hydrochloride reduces neomycin- and cisplatin-induced apoptosis in cochlear hair cells after 6 hours of treatment These findings suggest that EPZ020411 hydrochloride is stable and effective over short-term periods in vitro

Dosage Effects in Animal Models

The effects of EPZ020411 hydrochloride vary with different dosages in animal models. In a study involving C57BL/6J wild-type mice, a single intraperitoneal injection of 10 mg/kg EPZ020411 hydrochloride was found to reduce neomycin- and cisplatin-induced hearing loss This dosage was effective in mitigating the ototoxic effects of these compounds, suggesting a protective role for EPZ020411 hydrochloride in hearing loss

Metabolic Pathways

EPZ020411 hydrochloride is involved in metabolic pathways related to the methylation of arginine residues on histone and non-histone proteins. By inhibiting PRMT6, EPZ020411 hydrochloride affects the methylation status of these proteins, which can influence gene expression and protein function . The compound has been shown to modulate the Wnt-β-catenin pathway in glioblastoma cells, highlighting its role in regulating key signaling pathways involved in cancer progression .

Transport and Distribution

The transport and distribution of EPZ020411 hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. In animal studies, EPZ020411 hydrochloride has demonstrated good bioavailability and distribution when administered via subcutaneous injection . The compound’s ability to reach target tissues and exert its effects on PRMT6 suggests that it is efficiently transported and distributed within the body.

Subcellular Localization

EPZ020411 hydrochloride is primarily localized in the nucleus, where it exerts its inhibitory effects on PRMT6 . The compound’s ability to decrease H3R2 methylation in A375 cells indicates that it effectively targets the nuclear compartment . This subcellular localization is crucial for its function as a PRMT6 inhibitor, as it allows EPZ020411 hydrochloride to modulate gene expression and chromatin structure directly.

准备方法

EPZ020411 (盐酸盐) 的合成路线涉及多个步骤,包括核心结构的形成和随后的功能化 。详细的合成路线和反应条件是专有的,未公开。 工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

EPZ020411 (盐酸盐) 会发生各种化学反应,包括:

相似化合物的比较

EPZ020411 (盐酸盐) 因其对 PRMT6 的高选择性而独一无二,优于其他 PRMT 。类似的化合物包括:

EPZ015666: 另一种具有类似选择性的 PRMT6 抑制剂.

MS023: 一种泛 PRMT 抑制剂,它靶向多个 PRMT.

GSK3326595: 一种选择性 PRMT5 抑制剂.

属性

IUPAC Name |

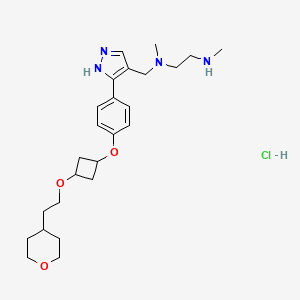

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDZHJMYAKPGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

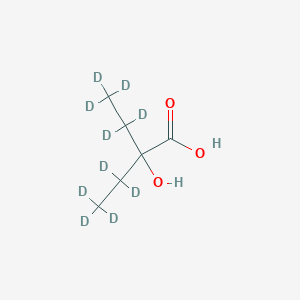

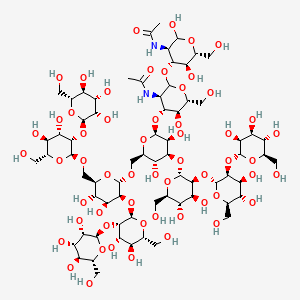

![(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1494292.png)

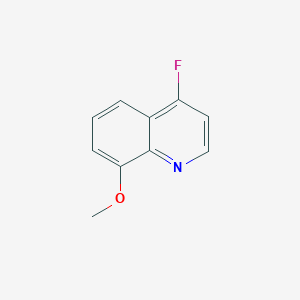

![(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide](/img/structure/B1494322.png)

![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)

![N-[15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecyl]trifluoroacetamide](/img/structure/B1494337.png)